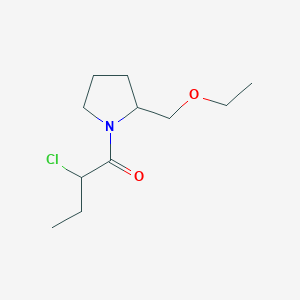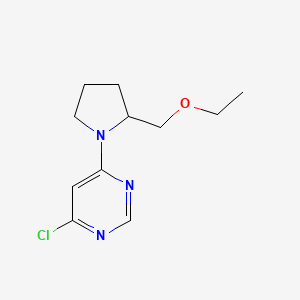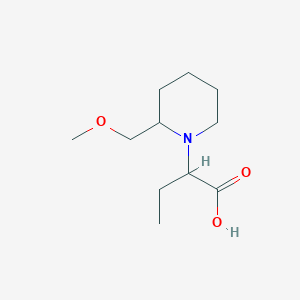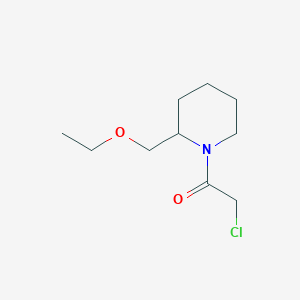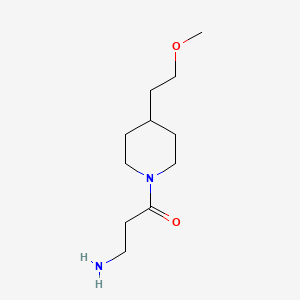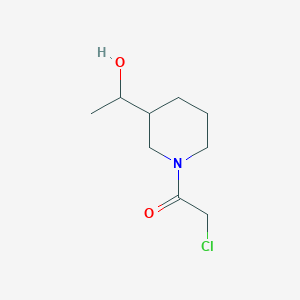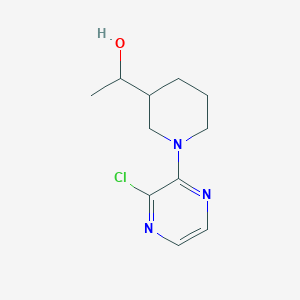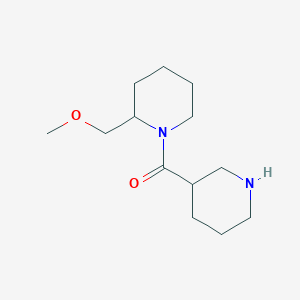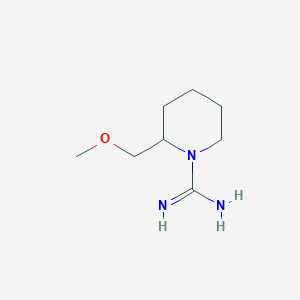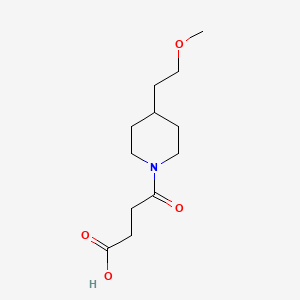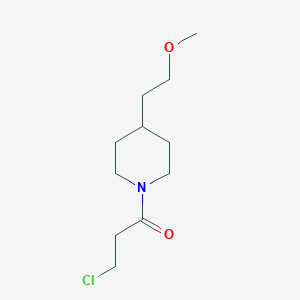![molecular formula C9H11FN2O B1477047 7-フルオロ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン CAS No. 2098081-60-6](/img/structure/B1477047.png)
7-フルオロ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン
説明
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗痙攣剤
7-置換-3,4-ジヒドロベンゾ[f][1,4]オキサゼピン-5(2H)-オン類は、本化合物と構造的に類似しており、抗痙攣作用について合成および評価されています . これらの化合物は、マウスの最大電気ショック(MES)試験を用いて試験され、そのほとんどが抗痙攣作用を示しました .
催眠剤
同じ7-置換-3,4-ジヒドロベンゾ[f][1,4]オキサゼピン-5(2H)-オン類は、催眠作用についても評価されました . 7-(ヘプチロキシ)-3,4-ジヒドロベンゾ[f][1,4]オキサゼピン-5(2H)-オンは、マウスにおけるペントバルビタール誘発睡眠時間の延長を有意に増加させることがわかりました .
神経保護剤
“7-フルオロ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン”と構造的に類似した化合物は、脳虚血のマウスモデルにおける炎症性神経変性を軽減することが示されています . これにより、神経保護の可能性が示唆されます。
認知増強剤
神経保護効果を示したのと同じ化合物は、in vivoで細胞のバイオエナジェティクスを若返らせることにより、老齢マウスの認知機能を回復させることもわかりました . これにより、認知増強剤としての可能性が示唆されます。
PI3K/Akt/mTOR経路阻害剤
類似構造を持つ化合物(7-(6-アミノピリジン-3-イル)-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-イル)は、PI3K/Akt/mTOR経路の阻害剤として使用されてきました . この経路は細胞周期調節に関与しており、しばしば癌で調節不全になるため、癌研究における潜在的な用途が示唆されます。
有機合成におけるビルディングブロック
そのユニークな構造から、 “7-フルオロ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン” は、有機合成のビルディングブロックとして使用できる可能性があります. その反応性と複雑な構造を形成する能力は、幅広い有機化合物の合成において貴重な存在となりえます。
作用機序
Target of Action
The primary target of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) that is often associated with dysregulation of Wnt/β-catenin signaling pathway .
Mode of Action
It is known that the compound has potent inhibitory effects on tnik . This inhibition likely disrupts the normal functioning of the Wnt/β-catenin pathway, thereby potentially inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
The main biochemical pathway affected by 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Wnt/β-catenin pathway . This pathway plays a crucial role in cell growth and differentiation. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which may lead to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
One derivative of the compound has shown favorable pharmacokinetic properties and considerable antitumor activity in a mouse model
Result of Action
The molecular and cellular effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine’s action are likely related to its inhibitory effects on TNIK and the subsequent disruption of the Wnt/β-catenin pathway . This disruption can potentially inhibit the growth and proliferation of cancer cells .
生化学分析
Biochemical Properties
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly as an antagonist of the prostaglandin E2 (PGE2) receptor 2 (EP2). This compound exhibits high selectivity and potency, with an IC50 value of 8 nM against PGE2 binding . It interacts with various enzymes and proteins, including the EP2 receptor, and inhibits the binding of PGE2, thereby modulating cellular cAMP levels . The nature of these interactions is primarily inhibitory, as 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine prevents the activation of the EP2 receptor by PGE2.
Cellular Effects
The effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on various cell types and cellular processes are profound. This compound has been shown to reduce inflammatory neurodegeneration in murine models of cerebral ischemia . It also restores cognition in aged mice by rejuvenating cellular bioenergetics . The influence of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on cell function includes modulation of cell signaling pathways, particularly those involving cAMP, and alterations in gene expression related to inflammation and neuroprotection.
Molecular Mechanism
At the molecular level, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects through selective inhibition of the EP2 receptor. This inhibition prevents the binding of PGE2, leading to a decrease in cAMP production . The compound’s high selectivity for the EP2 receptor over other EP receptors and its lack of CYP inhibitory potency make it a valuable tool for studying the specific pathways mediated by EP2 . Additionally, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine may influence gene expression by modulating transcription factors involved in inflammatory and neuroprotective responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been observed to change over time. The compound demonstrates stability and retains its activity over extended periods, making it suitable for long-term studies . In murine models, the compound was administered at 10 mg/kg orally, both 4.5 hours and 24 hours post-middle cerebral artery occlusion (MCAO), showing significant neuroprotective effects . Long-term administration in aged mice also resulted in improved cognitive function, indicating sustained efficacy .
Dosage Effects in Animal Models
The effects of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine vary with different dosages in animal models. In murine studies, a dosage of 10 mg/kg was found to be effective in reducing inflammatory neurodegeneration and improving cognitive function . Higher doses may lead to increased efficacy, but the potential for toxic or adverse effects at very high doses should be carefully monitored. The median effective dose (ED50) for anticonvulsant activity in related compounds was found to be around 19.0 mg/kg .
Metabolic Pathways
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The specific enzymes and cofactors involved in these pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its neuroprotective effects . The compound’s ability to penetrate the blood-brain barrier and its distribution within the central nervous system are key factors in its therapeutic potential.
Subcellular Localization
The subcellular localization of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential off-target effects.
特性
IUPAC Name |
7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUOTHDGRKFLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


